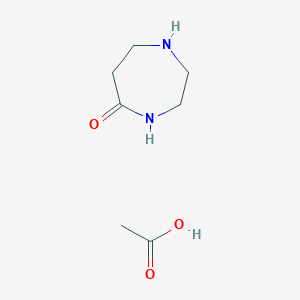

1,4-diazepan-5-one acetate

CAS No.: 190900-20-0

Cat. No.: VC8411823

Molecular Formula: C7H14N2O3

Molecular Weight: 174.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 190900-20-0 |

|---|---|

| Molecular Formula | C7H14N2O3 |

| Molecular Weight | 174.2 g/mol |

| IUPAC Name | acetic acid;1,4-diazepan-5-one |

| Standard InChI | InChI=1S/C5H10N2O.C2H4O2/c8-5-1-2-6-3-4-7-5;1-2(3)4/h6H,1-4H2,(H,7,8);1H3,(H,3,4) |

| Standard InChI Key | WDCHTLQVOSCJSJ-UHFFFAOYSA-N |

| SMILES | CC(=O)O.C1CNCCNC1=O |

| Canonical SMILES | CC(=O)O.C1CNCCNC1=O |

Introduction

Chemical Identification and Nomenclature

1,4-Diazepan-5-one acetate is systematically named as the acetic acid salt of 1,4-diazepan-5-one, a seven-membered ring system containing two nitrogen atoms and one ketone group . The base compound, 1,4-diazepan-5-one (CAS 34376-54-0), is also known as homopiperazin-5-one, reflecting its structural similarity to piperazine derivatives . The acetate form arises from the protonation of the secondary amine group in the diazepanone ring by acetic acid, yielding a molecular formula of C₅H₁₀N₂O·C₂H₄O₂ .

Key identifiers include:

-

Synonyms: 1,4-Diazepan-5-one acetate, acetic acid homopiperazin-5-one salt .

-

CAS Registry: 34376-54-0 (base compound), with the acetate form often referenced under proprietary identifiers .

-

InChI Key: Computed as

InChI=1S/C5H10N2O.C2H4O2/c8-5-1-2-6-3-4-7-5;1-2(3)4/h6H,1-4H2,(H,7,8);1H3,(H,3,4).

Physicochemical Properties

The acetate derivative inherits and modifies the base compound’s properties:

| Property | Value (Base Compound) | Inferred for Acetate |

|---|---|---|

| Molecular Weight | 114.15 g/mol | 190.24 g/mol |

| Density | 1.012 g/cm³ | ~1.1 g/cm³ (predicted) |

| Melting Point | 65–68°C | Likely lower due to salt form |

| Boiling Point | 308.8°C | Decomposes before boiling |

| Solubility | Slight in water | Enhanced in polar solvents |

| pKa | 16.21 | Governed by acetic acid (4.76) |

The acetate’s increased molecular weight and polarity compared to the base compound suggest improved solubility in aqueous media, a critical factor in pharmaceutical formulations .

Synthesis and Production

While detailed synthetic protocols for the acetate remain proprietary, general approaches for analogous salts involve acid-base reactions between 1,4-diazepan-5-one and acetic acid under controlled conditions. The base compound is synthesized via cyclization reactions of linear diamines or through microwave-assisted methods using heterogeneous catalysts . Industrial-scale production likely employs continuous flow platforms to enhance yield and purity, as observed in related diazepanone derivatives .

Chemical Reactions and Reactivity

The compound’s reactivity centers on its ketone and secondary amine functionalities:

-

Ketone Reactivity: Undergoes nucleophilic additions (e.g., Grignard reactions) and reductions to form secondary alcohols or amines .

-

Amine Reactivity: Participates in alkylation, acylation, and Schiff base formation, with the acetate group acting as a leaving group in substitution reactions .

-

Salt-Specific Behavior: The acetate counterion may dissociate in solution, enabling the free base to interact with biological targets or metal ions .

Applications in Scientific Research

1,4-Diazepan-5-one acetate serves multiple roles across disciplines:

-

Catalysis: As a ligand in transition metal complexes for asymmetric synthesis .

-

Pharmaceutical Intermediates: Precursor to β-lactams and β-amino acids via ring-opening reactions .

-

Enzyme Inhibition: Preliminary studies suggest activity against monoamine oxidase (MAO) and acetylcholinesterase, though mechanistic details require validation .

Comparative Analysis with Related Compounds

| Compound | Key Differences | Applications |

|---|---|---|

| 1,4-Diazepan-5-one HCl | Higher water solubility | Biochemical assays |

| 1-Methyl-1,4-diazepan-5-one | Enhanced lipophilicity | CNS drug candidates |

| 2,7-Diaryl-diazepanones | Antibacterial activity | Antimicrobial research |

The acetate’s balance of solubility and stability positions it as a versatile intermediate in medicinal chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume